Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is a chemical compound with the molecular formula C13H28N2. It is primarily used in research and industrial applications. The compound is known for its unique structure, which includes a diethylamine group attached to a 3-[(2-methylcyclopentyl)amino]propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine typically involves the reaction of diethylamine with 3-[(2-methylcyclopentyl)amino]propyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl({3-[(cyclopentyl)amino]propyl})amine
- Diethyl({3-[(2-ethylcyclopentyl)amino]propyl})amine
- Diethyl({3-[(2-methylcyclohexyl)amino]propyl})amine
Uniqueness
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it a valuable tool in research and industrial applications.
Biological Activity
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms, and relevant studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of diethylamine with 3-[(2-methylcyclopentyl)amino]propyl chloride. The reaction typically occurs in organic solvents like dichloromethane or toluene, with sodium hydroxide facilitating the process. This synthetic route allows for the formation of the compound with high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor , binding to the active site and preventing substrate access, thereby inhibiting enzymatic reactions. Additionally, it may function as a receptor modulator , influencing cellular signaling pathways by acting as either an agonist or antagonist.
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes related to neurotransmitter metabolism, which could have implications for neurological disorders.
2. Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The structural features of this compound may enhance its ability to disrupt bacterial biofilms, particularly in strains such as Escherichia coli .
3. Potential Therapeutic Applications
The compound's unique structure suggests potential applications in drug development, particularly in creating new therapeutic agents targeting various diseases, including infections and metabolic disorders.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Biofilm Formation : A study investigated structurally related compounds' ability to inhibit biofilm formation in uropathogenic E. coli. The findings indicated that modifications in the chemical structure significantly impacted their inhibitory effects on biofilm development .
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that specific derivatives could effectively inhibit enzyme activity linked to neurotransmission, suggesting their potential role in treating neurodegenerative diseases .
Comparative Analysis
A comparative analysis with similar compounds can provide insights into the unique properties of this compound:
Compound Name | Structure | Notable Features | Biological Activity |
---|---|---|---|
Diethyl({3-[(cyclopentyl)amino]propyl})amine | CHN | Similar amine structure | Moderate enzyme inhibition |
Diethyl({3-[(2-ethylcyclopentyl)amino]propyl})amine | CHN | Ethyl substitution | Antimicrobial properties noted |
Diethyl({3-[(2-methylcyclohexyl)amino]propyl})amine | CHN | Cyclohexane ring | Potential receptor modulation |
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-methylcyclopentyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)11-7-10-14-13-9-6-8-12(13)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
NUVFNGJUGRABEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.